trans,trans-4-But-3-enyl-4''-ethyl-bicyclohexyl
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Overview
Description
trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl: is an organic compound with the molecular formula C18H32 . It is a bicyclic compound featuring two cyclohexyl rings connected by a butenyl and an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives.
Reaction Conditions: The cyclohexane derivatives undergo a series of reactions, including alkylation and hydrogenation, under controlled conditions to form the desired bicyclic structure.
Catalysts: Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process.
Purification: The final product is purified using techniques like column chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl involves large-scale reactors and continuous flow processes to achieve high yields and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities .
Chemical Reactions Analysis
Types of Reactions
trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the double bonds into single bonds, resulting in a fully saturated bicyclic compound.
Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), Bromine (Br2)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated bicyclic compounds
Substitution: Halogenated derivatives
Scientific Research Applications
trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
trans,trans-4-But-3-enyl-4’'-ethyl-bicyclohexyl: can be compared with similar compounds such as:
trans,trans-4-But-3-enyl-4’'-p-tolyl-bicyclohexyl: Similar structure but with a p-tolyl group instead of an ethyl group.
trans,trans-4-But-3-enyl-4’'-(3,4-difluoro-phenyl)-bicyclohexyl: Contains a difluoro-phenyl group, offering different chemical properties.
Properties
CAS No. |
845268-20-4 |
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Molecular Formula |
C18H32 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
1-but-3-enyl-4-(4-ethylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C18H32/c1-3-5-6-16-9-13-18(14-10-16)17-11-7-15(4-2)8-12-17/h3,15-18H,1,4-14H2,2H3 |
InChI Key |
LLTCKIUWGLQXNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(CC2)CCC=C |
Origin of Product |
United States |
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